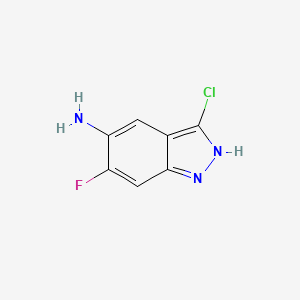

3-Chloro-6-fluoro-1H-indazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloro-6-fluoro-1H-indazol-5-amine is a heterocyclic compound with the molecular formula C7H5ClFN3. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a fused bicyclic structure consisting of a pyrazole ring and a benzene ring, with chlorine and fluorine substituents at positions 3 and 6, respectively .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-fluoro-1H-indazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-azidobenzaldehydes and amines, which undergo consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another approach involves the Cu(OAc)2-catalyzed cyclization of o-haloaryl-N-tosylhydrazones . These methods are optimized to achieve high yields and minimal byproducts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for scalability and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and consistency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-6-fluoro-1H-indazol-5-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents, oxidizing agents like tert-butyl nitrite, and reducing agents such as hydrazine . Reaction conditions often involve the use of solvents like DMSO and the presence of catalysts like Cu(OAc)2 .

Major Products

The major products formed from these reactions include various substituted indazole derivatives, which can have enhanced biological activities and different pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 3-Chloro-6-fluoro-1H-indazol-5-amine typically involves various chemical reactions, including Suzuki coupling and cycloaddition methods. These synthetic pathways allow for the introduction of different substituents that can enhance the compound's biological activity.

Key Synthetic Pathways:

- Suzuki Coupling : This method involves coupling boronic acids with halides to form biaryl compounds, which can be further modified to obtain 3-Chloro-6-fluoro-1H-indazol derivatives.

- Cycloaddition Reactions : These reactions are used to create new heterocyclic systems that include the indazole framework, which is crucial for its biological activity.

Biological Activities

Research has demonstrated that this compound exhibits various pharmacological properties, making it a promising candidate for drug development.

Antitumor Activity

One of the most notable applications of this compound is its antitumor activity. Studies have shown that this compound can inhibit the growth of several cancer cell lines, including K562 (a chronic myeloid leukemia cell line) and Hep-G2 (a liver cancer cell line).

Mechanism of Action:

- Apoptosis Induction : The compound induces apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway, such as Bcl-2 and Bax. It has been observed that treatment with this compound leads to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| K562 | 5.15 | 6.45 |

| Hep-G2 | 3.32 | 12.17 |

Other Pharmacological Activities

Beyond its antitumor effects, this compound has shown promise in other areas:

- Antimicrobial Activity : Research indicates potential efficacy against various bacterial strains.

- Antidiabetic Activity : Preliminary studies suggest that derivatives of indazole may exhibit beneficial effects in managing diabetes.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

Case Study 1: Antitumor Efficacy

A study published in the International Journal of Molecular Sciences evaluated the antitumor effects of this compound on K562 cells. The results indicated a significant reduction in cell viability with an IC50 value of 5.15 µM, demonstrating its potential as a low-toxicity anticancer agent .

Case Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying its anticancer activity. The study found that treatment with this compound led to cell cycle arrest at the G0/G1 phase and increased apoptosis rates in treated cells .

Wirkmechanismus

The mechanism of action of 3-Chloro-6-fluoro-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, some indazole derivatives are known to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Vergleich Mit ähnlichen Verbindungen

3-Chloro-6-fluoro-1H-indazol-5-amine can be compared with other indazole derivatives, such as:

3-Amino-1H-indazole: Known for its antiproliferative activity against cancer cells.

6-Amino-3-chloro-1H-indazole: Used in organic synthesis and pharmaceuticals.

1H-indazole-3-carboxamide: Exhibits anti-inflammatory and analgesic activities.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other indazole derivatives .

Biologische Aktivität

3-Chloro-6-fluoro-1H-indazol-5-amine is a compound belonging to the indazole family, which has garnered attention due to its diverse biological activities, particularly in cancer research. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Target Kinases

Indazole derivatives, including this compound, have been shown to inhibit key kinases such as Chk1 and Chk2. These kinases are crucial in cell cycle regulation and DNA damage response, making them significant targets in cancer therapy.

Cellular Effects

Research indicates that this compound affects cellular processes by modulating apoptosis and cell cycle progression. It has been observed to inhibit members of the Bcl2 family and influence the p53/MDM2 pathway in a concentration-dependent manner . This modulation leads to increased apoptosis in cancer cells, highlighting its potential as an anticancer agent.

The compound exhibits a range of biological activities:

- Antitumor Activity : It has demonstrated significant antiproliferative effects against various human cancer cell lines, including K562 (chronic myeloid leukemia), A549 (lung cancer), PC-3 (prostate cancer), and Hep-G2 (hepatoma) cells. For instance, one study reported an IC50 value of 5.15 µM against K562 cells .

- Anti-inflammatory Activity : Indazole derivatives are known to inhibit cyclooxygenase-2 (COX-2), which is involved in inflammatory processes. This inhibition can lead to reduced production of inflammatory mediators.

Case Studies

-

Antitumor Efficacy

A study evaluated the antitumor activity of this compound against several cancer cell lines using the MTT assay. The results indicated that this compound significantly inhibited cell growth in a dose-dependent manner, with notable selectivity for cancer cells over normal cells (HEK-293) . -

Apoptosis Induction

In another investigation, treatment with this compound led to increased apoptosis rates in K562 cells. The study utilized Annexin V-FITC/PI staining to quantify apoptosis and found that higher concentrations of the compound resulted in a marked increase in both early and late apoptotic cells .

Summary of Antitumor Activity

| Cell Line | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| K562 | 5.15 | 6.4 (against HEK-293) |

| A549 | Not specified | Not specified |

| PC-3 | Not specified | Not specified |

| Hep-G2 | Not specified | Not specified |

Potential Applications

Given its promising biological activities, this compound holds potential for various applications:

- Cancer Therapy : Its ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for further development as an anticancer drug.

- Anti-inflammatory Treatments : Its COX-2 inhibitory activity suggests possible applications in treating inflammatory diseases.

- Pharmaceutical Development : The compound serves as a scaffold for synthesizing new derivatives with enhanced biological properties.

Eigenschaften

IUPAC Name |

3-chloro-6-fluoro-2H-indazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFN3/c8-7-3-1-5(10)4(9)2-6(3)11-12-7/h1-2H,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDHJLHKZOYJOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NNC(=C21)Cl)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.